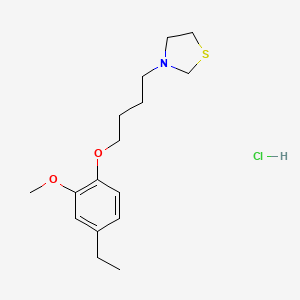
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is a synthetic organic compound with the molecular formula C16H26ClNO2S. It is known for its unique chemical structure, which includes a thiazolidine ring and a phenoxy group. This compound is utilized in various scientific research fields due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethyl-2-methoxyphenol and 4-bromobutylamine.
Formation of Intermediate: The 4-ethyl-2-methoxyphenol reacts with 4-bromobutylamine under basic conditions to form 4-(4-ethyl-2-methoxyphenoxy)butylamine.
Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine-2-thione.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(4-Methyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-hydroxyphenoxy)butyl)thiazolidine hydrochloride
- 3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)imidazolidine hydrochloride
Uniqueness
3-(4-(4-Ethyl-2-methoxyphenoxy)butyl)thiazolidine hydrochloride is unique due to its specific combination of a thiazolidine ring and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
38914-46-4 |
|---|---|
Formule moléculaire |
C16H26ClNO2S |
Poids moléculaire |
331.9 g/mol |
Nom IUPAC |
3-[4-(4-ethyl-2-methoxyphenoxy)butyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-3-14-6-7-15(16(12-14)18-2)19-10-5-4-8-17-9-11-20-13-17;/h6-7,12H,3-5,8-11,13H2,1-2H3;1H |
Clé InChI |
JDOXVHPRZCHELK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)OCCCCN2CCSC2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


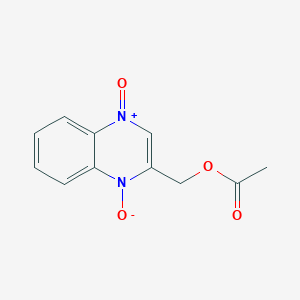
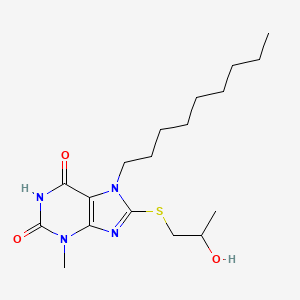
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)


![2-(4-Methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999864.png)
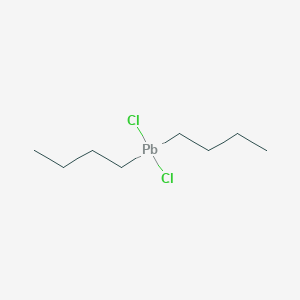
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11999877.png)
![9-Bromo-5,5-dimethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999880.png)
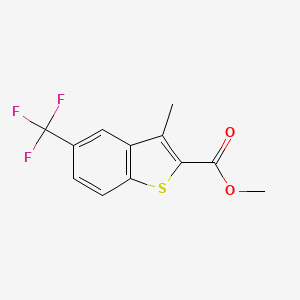
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B11999893.png)
![N-(2,3-dichlorophenyl)-N'-[(E)-1H-indol-3-ylmethylideneamino]oxamide](/img/structure/B11999894.png)

![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)
